molecular formula C17H16FNO2 B6375119 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1261895-67-3

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6375119
CAS No.: 1261895-67-3
M. Wt: 285.31 g/mol
InChI Key: IUHFTVZNSMLYOX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins and enzymes, leading to increased potency and selectivity. The pyrrolidine ring and phenol group contribute to the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules, further modulating its biological activity .

Comparison with Similar Compounds

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)phenol can be compared with other similar compounds, such as:

    2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol: This compound has a similar structure but with the fluorine atom in a different position, which may affect its chemical reactivity and biological activity.

    2-Fluoro-5-(4-pyrrolidinylcarbonylphenyl)phenol: The position of the pyrrolidine ring is different, leading to variations in the compound’s properties and applications.

    2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)aniline: This compound has an aniline group instead of a phenol group, resulting in different chemical and biological behaviors.

Properties

IUPAC Name

[3-(4-fluoro-3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-7-6-13(11-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHFTVZNSMLYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684559
Record name (4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-67-3
Record name (4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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